molecular formula C19H24ClN5O B15121542 4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B15121542
M. Wt: 373.9 g/mol
InChI Key: NNYONWFUUNTMQU-UHFFFAOYSA-N
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Description

4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4- [4- (6- (4-Chlorophenyl)-3-Cyano-5- (Methylsulfonyl)Pyridin-2-Yl)Piperazin-1-Yl]-4-Oxo-N- (2-Phenylethyl)Butanamide
  • 5-(4-Chlorophenyl)-1,3,4-Oxadiazole Derivatives

Uniqueness

4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H24ClN5O

Molecular Weight

373.9 g/mol

IUPAC Name

4-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H24ClN5O/c20-17-3-1-2-16(14-17)15-23-6-8-24(9-7-23)18-4-5-21-19(22-18)25-10-12-26-13-11-25/h1-5,14H,6-13,15H2

InChI Key

NNYONWFUUNTMQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NC(=NC=C3)N4CCOCC4

Origin of Product

United States

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